3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” involves several steps including bromination, cyclization, catalytic dechlorination, and hydrogenation reduction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes .Scientific Research Applications
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Scientific Field: Chemical Synthesis
- Application : The compound “5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde” which has a similar structure to the one you mentioned is used in chemical synthesis .
- Methods of Application : The synthesis of such compounds is usually performed via a series of chemical reactions. For example, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation .
- Results or Outcomes : The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
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Scientific Field: Drug Design
- Application : Fluorinated compounds like “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” are popular in medicinal chemistry as drug agents .
- Methods of Application : Molecular docking studies are often used to determine the binding affinity of the synthesized compound to a target protein .
- Results or Outcomes : The binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .
properties
IUPAC Name |
3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKTJAIKFOVIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676412 |
Source
|
Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde | |
CAS RN |
808740-52-5 |
Source
|
Record name | 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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